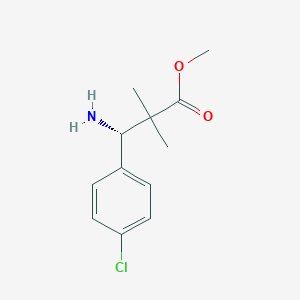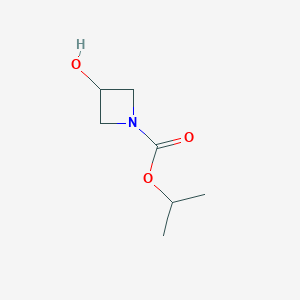
2-Bromo-7-dodecyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-dodecyl-9H-fluorene is an organic compound with the molecular formula C25H33Br It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where a bromine atom is substituted at the 2-position and a dodecyl chain at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-dodecyl-9H-fluorene typically involves the bromination of 7-dodecyl-9H-fluorene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, selectively brominating the 2-position of the fluorene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-dodecyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The fluorene core can be oxidized to fluorenone or reduced to dihydrofluorene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-7-dodecyl-9H-fluorene or 2-thio-7-dodecyl-9H-fluorene.
Coupling: Formation of biaryl compounds with extended π-conjugation.
Oxidation: Formation of 2-bromo-7-dodecyl-9H-fluorenone.
Reduction: Formation of 2-bromo-7-dodecyl-9,9-dihydrofluorene.
Scientific Research Applications
2-Bromo-7-dodecyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as an intermediate in the synthesis of polymeric light-emitting diodes (LEDs) and organic photovoltaic cells.
Materials Science: Employed in the development of conjugated polymers and small molecules for organic semiconductors.
Biological Studies: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicinal Chemistry: Investigated for its role in the synthesis of bioactive molecules and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Bromo-7-dodecyl-9H-fluorene in its applications primarily involves its ability to participate in π-π stacking interactions and form stable conjugated systems. These interactions are crucial in organic electronics, where the compound’s electronic properties can be tuned by modifying its structure. The bromine atom also allows for further functionalization, enabling the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-hexyl-9H-fluorene: Similar structure with a shorter alkyl chain.
2,7-Dibromo-9H-fluorene: Contains two bromine atoms at the 2 and 7 positions.
2-Bromo-9H-fluorene: Lacks the dodecyl chain, making it less hydrophobic.
Uniqueness
2-Bromo-7-dodecyl-9H-fluorene is unique due to its long dodecyl chain, which imparts increased hydrophobicity and solubility in non-polar solvents. This makes it particularly useful in the synthesis of materials for organic electronics, where solubility and processability are critical factors.
Properties
CAS No. |
922706-42-1 |
|---|---|
Molecular Formula |
C25H33Br |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-bromo-7-dodecyl-9H-fluorene |
InChI |
InChI=1S/C25H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(26)14-16-25(22)24/h13-17,19H,2-12,18H2,1H3 |
InChI Key |
BOGACGRCBJBPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)

![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)

